molecular formula C17H13ClFN3O2 B2873820 2-chloro-6-fluoro-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide CAS No. 1448046-87-4

2-chloro-6-fluoro-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide

Cat. No.: B2873820
CAS No.: 1448046-87-4
M. Wt: 345.76
InChI Key: PPHMKFQSOMCXAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-6-fluoro-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide ( 1448046-87-4) is a synthetic organic compound with a molecular formula of C17H13ClFN3O2 and a molecular weight of 345.76 g/mol . It features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its bioisosteric properties, which allows it to mimic esters and amides with often improved stability and pharmacokinetic profiles . This structural motif is found in compounds with a wide spectrum of documented biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents, making it a valuable template in hit-to-lead optimization campaigns . The integration of the 1,2,4-oxadiazole ring with benzamide and fluorochlorophenyl groups suggests this compound is designed for targeted biological evaluation, particularly in the development of novel enzyme or receptor inhibitors . Its predicted density is 1.386 g/cm³ at 20 °C . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers are responsible for ensuring all necessary research compliance and safety protocols are adhered to when handling this material.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O2/c1-10-20-15(24-22-10)9-11-5-2-3-8-14(11)21-17(23)16-12(18)6-4-7-13(16)19/h2-8H,9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHMKFQSOMCXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-6-fluoro-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is a derivative of the 1,2,4-oxadiazole class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.

  • IUPAC Name : this compound
  • Molecular Formula : C17H16ClF N4O
  • Molecular Weight : 350.79 g/mol
  • CAS Number : 261762-90-7

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an anticancer agent. Research indicates that oxadiazole derivatives exhibit various pharmacological effects including:

  • Anticancer Activity : Compounds containing the oxadiazole moiety have been shown to inhibit the proliferation of cancer cells across multiple lines.

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell Line% InhibitionIC50 (µM)
Compound AT-47D (Breast)90.47%0.67
Compound BSK-MEL-5 (Melanoma)84.32%0.80
Compound CMDA-MB-468 (Breast)84.83%0.87
Compound DHCT116 (Colon)39.77%1.95

The mechanism by which This compound exerts its biological effects is believed to involve:

  • Inhibition of Key Enzymes : It has been reported that oxadiazole derivatives can inhibit enzymes such as histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : These compounds may influence various signaling pathways involved in cell cycle regulation and apoptosis.
  • Binding Affinity : Molecular docking studies suggest that the compound exhibits significant binding affinity for target proteins associated with cancer progression.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of oxadiazole derivatives in preclinical models:

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of several oxadiazole derivatives against a panel of cancer cell lines including breast, colon, and melanoma cancers. The results indicated that compounds similar to This compound achieved IC50 values in the sub-micromolar range, demonstrating potent anticancer activity .

Study 2: Structure–Activity Relationship (SAR)

Research into the SAR of oxadiazole derivatives revealed that modifications on the phenyl ring significantly enhance biological activity. Compounds with electron-withdrawing groups exhibited higher potency against cancer cell lines compared to their electron-donating counterparts .

Comparison with Similar Compounds

Structural Analogues from Patent Literature ()

The following compounds share the benzamide scaffold but differ in substituents and heterocyclic groups:

Compound Name / ID Key Structural Features Implications
Target Compound - 2-Cl, 6-F substituents
- 3-Methyl-1,2,4-oxadiazole via methylene linkage
Enhanced lipophilicity and stability; oxadiazole may improve metabolic resistance .
N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (ID 45, ) - Thioether (S-CH₂ ) linkage
- 3,5-Dichloro-pyridine substituent
Thioether may increase oxidation susceptibility; pyridine group alters electronic properties .
2-[[(5-Methyl-3-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-3-pyridinecarboxamide (ID 20, ) - Isoxazole heterocycle
- Nitrophenyl group
Isoxazole’s oxygen vs. oxadiazole’s nitrogen may reduce hydrogen bonding; nitro group increases reactivity .
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide () - Trifluoropropoxy group
- Bromo and fluoro substituents
Bulkier trifluoropropoxy group may hinder membrane penetration; bromine increases molecular weight .
N-(2-Chloro-4,6-difluorophenyl)-5-fluoro-4-(3-oxo-6,7-dihydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]-oxazepin-2(9H)-yl)benzamide () - Fused triazolo-oxazepine ring
- Additional fluorine at position 4
Complex heterocycle may enhance target specificity but reduce synthetic yield .

Key Structural and Functional Differences

Heterocyclic Linkage :

  • The target compound’s methylene bridge (CH₂) contrasts with thioether (S-CH₂) linkages in analogues like ID 45 . Thioethers are prone to oxidative metabolism, whereas methylene groups offer greater stability.
  • Isoxazole (ID 20) and thiazole derivatives (ID 45, ) introduce sulfur or oxygen atoms, altering electronic properties and hydrogen-bonding capacity .

Substituent Effects: Chlorine and fluorine in the target compound balance lipophilicity and polarity, optimizing bioavailability. Analogues with nitro (ID 20) or cyano groups () may exhibit higher reactivity or toxicity . Bulky substituents like trifluoropropoxy () or fused rings () could impede passive diffusion but improve target engagement .

Heterocycle Type :

  • 1,2,4-Oxadiazoles (target compound) are more metabolically stable than 1,3,4-oxadiazoles due to nitrogen positioning. Isoxazoles (ID 20) and thiazoles (ID 45) offer distinct electronic profiles, affecting binding to enzymatic targets .

Research Findings and Hypotheses

  • Metabolic Stability : The methylene-linked 1,2,4-oxadiazole in the target compound likely resists enzymatic degradation better than thioether-linked analogues .
  • Binding Affinity : Chloro and fluoro substituents may enhance interactions with hydrophobic pockets in target proteins compared to bromine () or nitro groups (ID 20) .
  • Synthetic Feasibility : The target compound’s simpler structure (vs. fused heterocycles in ) suggests higher synthetic accessibility and scalability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.